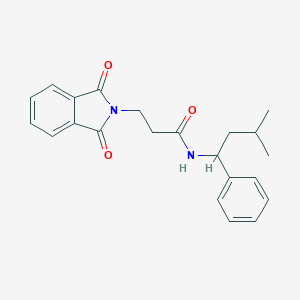
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can inhibit the growth of tumors in animal models. However, the compound has not yet been tested in human clinical trials.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential use as a drug delivery system. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer. Another direction is to study its potential use as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, the compound could be further studied for its potential use as a polymer additive to improve the mechanical properties of polymers. Finally, the compound could be studied for its potential use as a building block for the synthesis of other compounds.
Synthesis Methods
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide involves the reaction of 3-methyl-1-phenylbutan-1-amine with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with propanoic anhydride to yield the final product.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In materials science, it has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers. In organic synthesis, it has been studied for its potential use as a building block for the synthesis of other compounds.
properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylbutyl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-19(16-8-4-3-5-9-16)23-20(25)12-13-24-21(26)17-10-6-7-11-18(17)22(24)27/h3-11,15,19H,12-14H2,1-2H3,(H,23,25) |
InChI Key |
DWOQVEXHLCONEX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(4-chlorophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B286534.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)